molecular formula C42H50N2O15 B1624287 Bazedoxifene Bis-|A-D-Glucuronide CAS No. 328933-67-1

Bazedoxifene Bis-|A-D-Glucuronide

Katalognummer: B1624287
CAS-Nummer: 328933-67-1
Molekulargewicht: 822.8 g/mol
InChI-Schlüssel: FMPLVZPGUJCCCC-FOIJVJNNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bazedoxifene Bis-|A-D-Glucuronide: is a derivative of bazedoxifene, a selective estrogen receptor modulator (SERM). This compound is primarily used in the treatment of postmenopausal osteoporosis and has shown potential in cancer therapy. This compound is formed through the glucuronidation of bazedoxifene, which enhances its solubility and excretion.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Bazedoxifene Bis-|A-D-Glucuronide involves the glucuronidation of bazedoxifene. This process typically uses glucuronic acid or its derivatives as the glucuronidating agent. The reaction is catalyzed by enzymes such as UDP-glucuronosyltransferases (UGTs) under mild conditions to ensure the integrity of the bazedoxifene molecule.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors to facilitate the enzymatic reaction, ensuring high yield and purity. The product is then purified using techniques such as chromatography to remove any impurities.

Analyse Chemischer Reaktionen

Types of Reactions: Bazedoxifene Bis-|A-D-Glucuronide primarily undergoes glucuronidation, a phase II metabolic reaction. This reaction involves the addition of glucuronic acid to bazedoxifene, increasing its water solubility and facilitating its excretion.

Common Reagents and Conditions:

    Reagents: Glucuronic acid or its derivatives, UDP-glucuronosyltransferases (UGTs)

    Conditions: Mild temperatures (25-37°C), neutral pH, aqueous medium

Major Products: The major product of this reaction is this compound, which is more water-soluble and easily excreted compared to its parent compound, bazedoxifene.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Chemistry:

  • Model Compound for Glucuronidation Studies: Bazedoxifene Bis-|A-D-Glucuronide serves as a model compound to study glucuronidation reactions and the role of UDP-glucuronosyltransferases (UGTs) in drug metabolism. The compound's increased water solubility allows for better experimental conditions when analyzing metabolic pathways and enzyme interactions.

2. Biology:

  • Metabolic Pathway Investigation: In biological research, this compound is utilized to investigate the metabolic pathways of SERMs and their interactions with various enzymes and receptors. Its glucuronidated form provides insights into how modifications affect biological activity and metabolism.

3. Medicine:

  • Osteoporosis Treatment: this compound is primarily studied for its potential in treating postmenopausal osteoporosis. Clinical trials have demonstrated its efficacy in improving bone mineral density (BMD) in postmenopausal women at risk for osteoporosis .
  • Cancer Therapy Potential: Preliminary studies suggest that bazedoxifene may have antiproliferative effects that could inhibit the progression of breast cancer, making it a candidate for further investigation in oncology .

Data Tables

Application AreaSpecific Use CaseFindings/Outcomes
ChemistryGlucuronidation studiesEnhanced understanding of UGTs' role in drug metabolism
BiologyMetabolic pathway analysisInsights into SERM interactions with enzymes
MedicineOsteoporosis treatmentSignificant improvements in lumbar BMD in clinical trials
MedicineCancer therapyPotential antiproliferative effects observed

Case Studies

1. Clinical Trials on Osteoporosis:

  • A global randomized clinical trial involving 1,583 postmenopausal women assessed the efficacy of bazedoxifene in improving BMD. Results indicated a dose-dependent increase in lumbar BMD scores, with the 40 mg/day group showing a mean increase of 1.49% compared to placebo .

2. Efficacy in Minority Populations:

  • A post hoc analysis from three phase 3 trials evaluated the effectiveness of conjugated estrogens combined with bazedoxifene across different racial groups. The findings indicated similar improvements in menopausal symptoms and BMD between minority groups (Black and Hispanic) and white participants, suggesting broad applicability across diverse populations .

Wirkmechanismus

Bazedoxifene Bis-|A-D-Glucuronide exerts its effects by modulating estrogen receptors. As a SERM, it acts as an agonist or antagonist depending on the tissue type. In bone tissue, it mimics the effects of estrogen, promoting bone density and reducing the risk of fractures. In breast and uterine tissues, it acts as an antagonist, reducing the risk of cancer development. The glucuronidation of bazedoxifene enhances its solubility and excretion, improving its pharmacokinetic profile.

Vergleich Mit ähnlichen Verbindungen

    Raloxifene: Another SERM used in the treatment of osteoporosis and breast cancer.

    Tamoxifen: A SERM primarily used in the treatment of breast cancer.

    Ospemifene: A SERM used to treat dyspareunia and vaginal atrophy.

Uniqueness: Bazedoxifene Bis-|A-D-Glucuronide is unique due to its enhanced solubility and excretion profile, which improves its pharmacokinetic properties. Unlike other SERMs, it undergoes glucuronidation, making it more water-soluble and easier to excrete. This property makes it a promising candidate for drug development with potentially fewer side effects and improved efficacy.

Biologische Aktivität

Bazedoxifene Bis-|A-D-Glucuronide is a metabolite of bazedoxifene, a selective estrogen receptor modulator (SERM) primarily developed for the treatment and prevention of osteoporosis. This compound exhibits significant biological activity, particularly through its metabolic pathways and interactions with estrogen receptors.

  • Chemical Formula : C42H50N2O15
  • Molecular Weight : 818.87 g/mol
  • CAS Number : 9875830

Metabolic Pathways

Bazedoxifene undergoes extensive metabolism, predominantly through glucuronidation. In a study involving healthy postmenopausal women, bazedoxifene was rapidly absorbed, with a mean peak plasma concentration of 3.43 ng/ml occurring approximately 1.2 hours post-dose. The major metabolic pathway identified was glucuronidation, with bazedoxifene-5-glucuronide being the predominant metabolite, constituting up to 95% of circulating metabolites .

The total mean recovery of the radioactive dose in excreta was 85.6%, with the majority (84.7%) recovered in feces and only a small fraction (0.81%) in urine . This indicates that bazedoxifene and its glucuronide metabolites are primarily eliminated via fecal excretion.

Biological Activity

Estrogen Receptor Modulation
Bazedoxifene acts as an antagonist on estrogen receptors in breast tissue while functioning as an agonist in bone tissue. This dual action helps in reducing the risk of breast cancer while promoting bone health, making it particularly useful for postmenopausal women who are at higher risk for osteoporosis and breast cancer .

Anti-inflammatory Effects
Research has also indicated that bazedoxifene may exert anti-inflammatory effects, potentially through the modulation of cytokine secretion. For instance, it has been observed to upregulate the secretion of anti-inflammatory cytokine IL-10 in various biological systems .

Case Studies and Clinical Findings

  • Osteoporosis Treatment
    In clinical trials, bazedoxifene has demonstrated effectiveness in increasing bone mineral density and reducing vertebral fracture risk in postmenopausal women. A study reported that women receiving bazedoxifene showed a significant increase in bone mineral density compared to those receiving placebo .
  • Safety Profile
    The safety profile of bazedoxifene has been evaluated in several studies, indicating that it is generally well tolerated among participants. The most common adverse effects reported include hot flashes and gastrointestinal disturbances; however, serious adverse events were rare .

Summary of Biological Activities

Activity Mechanism/Effect Study Reference
Estrogen Receptor ModulationAgonist in bone, antagonist in breast tissue
Anti-inflammatoryUpregulates IL-10 secretion
Bone Mineral Density ImprovementIncreases BMD and reduces fracture risk
MetabolismPredominantly metabolized via glucuronidation

Eigenschaften

IUPAC Name

(2S,3S,4S,5R,6S)-6-[4-[1-[[4-[2-(azepan-1-yl)ethoxy]phenyl]methyl]-5-[(2S,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-3-methylindol-2-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H50N2O15/c1-22-28-20-27(57-42-36(50)32(46)34(48)38(59-42)40(53)54)14-15-29(28)44(21-23-6-10-25(11-7-23)55-19-18-43-16-4-2-3-5-17-43)30(22)24-8-12-26(13-9-24)56-41-35(49)31(45)33(47)37(58-41)39(51)52/h6-15,20,31-38,41-42,45-50H,2-5,16-19,21H2,1H3,(H,51,52)(H,53,54)/t31-,32-,33-,34-,35+,36+,37-,38-,41+,42+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMPLVZPGUJCCCC-FOIJVJNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=C1C=C(C=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O)CC4=CC=C(C=C4)OCCN5CCCCCC5)C6=CC=C(C=C6)OC7C(C(C(C(O7)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N(C2=C1C=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)CC4=CC=C(C=C4)OCCN5CCCCCC5)C6=CC=C(C=C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H50N2O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30432138
Record name Bazedoxifene Bis-|A-D-Glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30432138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

822.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

328933-67-1
Record name WAY-14522
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0328933671
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bazedoxifene Bis-|A-D-Glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30432138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name WAY-14522
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KGU18138S7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bazedoxifene Bis-|A-D-Glucuronide
Reactant of Route 2
Bazedoxifene Bis-|A-D-Glucuronide
Reactant of Route 3
Bazedoxifene Bis-|A-D-Glucuronide
Reactant of Route 4
Bazedoxifene Bis-|A-D-Glucuronide
Reactant of Route 5
Bazedoxifene Bis-|A-D-Glucuronide
Reactant of Route 6
Bazedoxifene Bis-|A-D-Glucuronide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.